(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane
Overview
Description
®-1-(Boc-amino)-3-azabicyclo[310]hexane is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the Boc-protected amine .
Industrial Production Methods
Industrial production of ®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, leading to the formation of different oxidation states and derivatives.
Ring-Opening Reactions: Due to the strained nature of the bicyclic structure, the compound can undergo ring-opening reactions under specific conditions, leading to the formation of linear or other cyclic products.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of the Boc group.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Major Products Formed
The major products formed from these reactions include the free amine, various oxidized or reduced derivatives, and ring-opened products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating neurological disorders and infections.
Materials Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and mechanical properties.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological structures.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[3.1.0]hexane: Lacks the Boc protection and has different reactivity and applications.
3-Azabicyclo[3.1.1]heptane: Features a different ring size and structural properties, leading to distinct chemical behavior and applications.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a larger ring system, used in the synthesis of tropane alkaloids.
Uniqueness
®-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane is unique due to its combination of a strained bicyclic structure and a Boc-protected amino group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHTZGBRXSYOMG-MHPPCMCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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